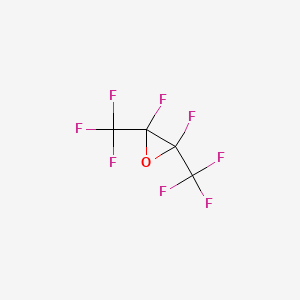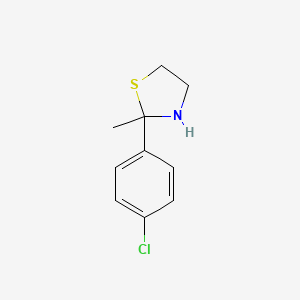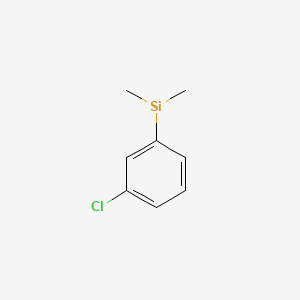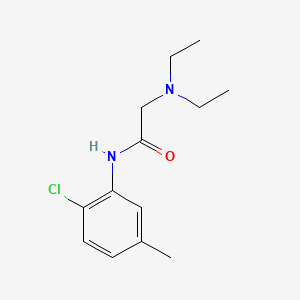
1,3-Dimethyl-1,3-diphenylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-1,3-diphenylcyclobutane is an organic compound with the molecular formula C18H20. It is a cyclobutane derivative where two methyl groups and two phenyl groups are attached to the cyclobutane ring.
Vorbereitungsmethoden
1,3-Dimethyl-1,3-diphenylcyclobutane can be synthesized through several methods. One common synthetic route involves the phase transfer catalysis of simple 1,3-diols. The key steps include a phase transfer catalyzed ring closure and the transformation of a carboxyl group to a methyl group . Another method involves reacting olefins or cyclo-olefins with this compound in the presence of an alkylation catalyst such as aluminum chloride or boron trifluoride .
Analyse Chemischer Reaktionen
1,3-Dimethyl-1,3-diphenylcyclobutane undergoes various chemical reactions, including:
Ring-opening reactions: These occur when treated with halogens, hydrogen halides, lithium aluminum hydride, sodium hydroxide, or sulfuric acid.
Substitution reactions: Common reagents include halogens and hydrogen halides, which can lead to the scission of silicon-phenyl bonds.
Reduction reactions: Using reagents like lithium aluminum hydride, the compound can be reduced to form different products.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-1,3-diphenylcyclobutane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-1,3-diphenylcyclobutane involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. These reactions are influenced by the presence of specific reagents and conditions, which determine the pathways and products formed .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-1,3-diphenylcyclobutane can be compared with other cyclobutane derivatives such as:
1,1,3,3-Tetraphenylcyclobutane: This compound has four phenyl groups attached to the cyclobutane ring, making it more sterically hindered compared to this compound.
1,1-Dimethyl-3,3-diphenyl-1,3-disilacyclobutane: This compound contains silicon atoms in the cyclobutane ring, which affects its reactivity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
597-28-4 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
(1,3-dimethyl-3-phenylcyclobutyl)benzene |
InChI |
InChI=1S/C18H20/c1-17(15-9-5-3-6-10-15)13-18(2,14-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
IJDZVMXWFFONIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


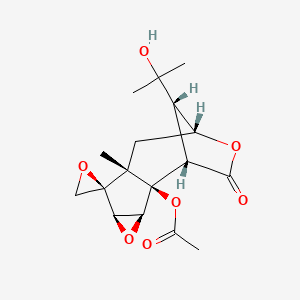
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
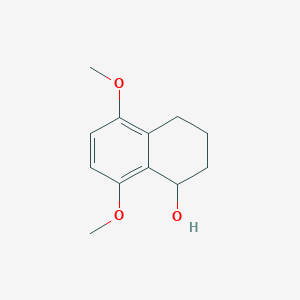

![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)
